(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide
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Overview
Description
The compound belongs to the class of organic compounds known as triazolopyrazines, which are aromatic heterocyclic compounds containing a triazole ring fused to a pyrazine ring. The triazole ring is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. The pyrazine ring is a six-membered aromatic ring containing two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyrazine core, with an ethoxy group at the 8-position and a pyridin-3-yl acrylamide group attached via a methylene bridge .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. As an aromatic heterocycle, it would be expected to have significant π-electron density and might display aromaticity. The presence of the ethoxy and acrylamide groups could confer additional properties, such as polarity .Scientific Research Applications
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including compounds structurally related to (Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide, have demonstrated excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This application suggests potential use in agricultural sciences and weed management (Moran, 2003).
Insecticidal Properties
Novel heterocyclic compounds, including those related to the triazolopyridine family, have been explored for their insecticidal properties. For instance, sulfonamides bearing a thiazole moiety derived from similar compounds have shown significant toxic effects against the cotton leafworm, Spodoptera littoralis, under laboratory conditions (Soliman et al., 2020).
Pharmaceutical Applications
Triazolopyridines, a family of compounds including this compound, are noted for their biological activity, leading to various pharmaceutical applications. Their synthesis and characterization, such as by X-ray diffraction, have been an area of significant research, indicating their potential in medicinal chemistry (El-Kurdi et al., 2021).
Antimicrobial and Antitumor Activities
Compounds in the triazolopyridine class have shown promise in antimicrobial and antitumor activities. Various derivatives have been synthesized and tested for these properties, suggesting their potential in developing new therapeutic agents (Riyadh, 2011).
Antifungal Agents
Derivatives of this compound have been investigated for their antifungal properties. These studies contribute to the ongoing search for effective antifungal agents in pharmaceutical research (Gomha & Abdel‐Aziz, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(Z)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-2-24-16-15-21-20-13(22(15)9-8-18-16)11-19-14(23)6-5-12-4-3-7-17-10-12/h3-10H,2,11H2,1H3,(H,19,23)/b6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPUTCNIEYCCOJ-WAYWQWQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C=CC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)/C=C\C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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